4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate
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Overview
Description
4-[(E)-{[(5-BROMO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is a complex organic compound that features a variety of functional groups, including bromine, hydroxyl, formamido, imino, methoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(5-BROMO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the phenyl ring.
Formylation: Addition of a formyl group to the brominated phenyl ring.
Amination: Conversion of the formyl group to a formamido group.
Condensation: Formation of the imino group through condensation reactions.
Esterification: Formation of the ester bond with 4-nitrobenzoic acid.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(5-BROMO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the nitro group would yield an amine.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(5-BROMO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{[(5-BROMO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE: shares similarities with other compounds that have bromine, hydroxyl, formamido, imino, methoxy, and nitro groups.
Heparinoid Compounds: These compounds have structures similar to heparin and are found in marine organisms such as shrimp heads.
Uniqueness
The uniqueness of 4-[(E)-{[(5-BROMO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure enables it to participate in diverse chemical transformations, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C22H16BrN3O7 |
---|---|
Molecular Weight |
514.3 g/mol |
IUPAC Name |
[4-[(E)-[(5-bromo-2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C22H16BrN3O7/c1-32-20-10-13(12-24-25-21(28)17-11-15(23)5-8-18(17)27)2-9-19(20)33-22(29)14-3-6-16(7-4-14)26(30)31/h2-12,27H,1H3,(H,25,28)/b24-12+ |
InChI Key |
FEMANIWBAZFRQF-WYMPLXKRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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